N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3-acetamidophenyl)oxalamide
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Overview
Description
The compound “N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3-acetamidophenyl)oxalamide” is a complex organic molecule. It contains a 1,4-dioxaspiro[4.5]decan-2-ylmethyl group , which is a type of spirocyclic compound (a compound with two rings sharing a single atom), and an acetamidophenyl group, which is a type of aromatic compound with an acetamide substituent .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the spirocyclic and aromatic regions, which could impart specific physical and chemical properties .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group could increase its solubility in polar solvents .Scientific Research Applications
Neuroprotective and Antinociceptive Activities
- Neuroprotection and Pain Management : Derivatives of N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3-acetamidophenyl)oxalamide have been synthesized and evaluated for their neuroprotective and antinociceptive (pain-relieving) activities. These compounds have shown promising results in preclinical models, suggesting potential applications in treating neurological conditions and managing pain (Franchini et al., 2017).
Receptor Agonism and Antagonism
- Selective Receptor Agonism : Research has focused on developing compounds based on this chemical structure for selective agonism of the 5-HT1A receptor, which is implicated in various central nervous system disorders. This includes efforts to identify compounds with high potency and selectivity, offering a basis for developing new therapeutics for mental health conditions (Franchini et al., 2014).
Synthetic Methodology and Chemical Properties
Synthetic Approaches : Studies have explored the synthesis of related compounds, highlighting innovative synthetic strategies that could facilitate the development of new drugs with enhanced therapeutic profiles. This includes the application of intermolecular Ugi reactions to create novel compounds with potential biological activity (Amirani Poor et al., 2018).
Chemical Synthesis and Utility : The compound and its derivatives have been synthesized for use as intermediates in the production of various organic chemicals, including pharmaceuticals and agrochemicals. This underscores its versatility and importance in synthetic organic chemistry (Feng-bao, 2006).
Safety and Hazards
Properties
IUPAC Name |
N'-(3-acetamidophenyl)-N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O5/c1-13(23)21-14-6-5-7-15(10-14)22-18(25)17(24)20-11-16-12-26-19(27-16)8-3-2-4-9-19/h5-7,10,16H,2-4,8-9,11-12H2,1H3,(H,20,24)(H,21,23)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSXRJOOHCHINCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C(=O)NCC2COC3(O2)CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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